3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Description
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid (C₁₅H₉F₂O₄) is a fluorinated benzoic acid derivative featuring a unique substitution pattern: a fluorine atom at the 3-position of the primary benzoic acid ring and a 3-fluoro-5-methoxycarbonylphenyl group at the 4-position. The methoxycarbonyl (-COOCH₃) and dual fluorine substituents contribute to its electronic and steric properties, making it a candidate for applications in coordination chemistry and materials science .
Properties
IUPAC Name |
3-fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)12-3-2-8(14(18)19)7-13(12)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVJDJGYZTWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691526 | |
| Record name | 2,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-38-6 | |
| Record name | 2,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents such as fluorine gas or other fluorinating agents.
Methoxycarbonylation: Introduction of the methoxycarbonyl group through reactions involving methanol and carbon monoxide in the presence of a catalyst.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Esters: Methyl, ethyl, or other alkyl esters.
Reduced Products: Alcohols or other reduced forms of the compound.
Scientific Research Applications
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxycarbonyl group may also play a role in the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds for Comparison
Substituent Effects on Properties
- Electronic Effects: The methoxycarbonyl group in the target compound acts as a moderate electron-withdrawing group (EWG), similar to trifluoromethyl (-CF₃) in and . Fluorine positioning: The 3-fluoro substitution on the secondary ring may enhance resonance stabilization, akin to 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid in , which showed improved fluorescence properties due to optimal fluorine placement .
- Compared to sodium 2-chloro-5-fluorobenzoate (), the target compound’s lack of ionic character likely reduces water solubility but increases lipid membrane permeability .
Applications in Materials Science :
Comparative Physicochemical Behavior
- Extraction and Diffusivity :
- Benzoic acid derivatives with EWGs (e.g., -CF₃, -COOCH₃) exhibit higher distribution coefficients (m) in emulsion liquid membranes, as seen in . The target compound’s -COOCH₃ group may confer intermediate extraction rates between benzoic acid and acetic acid .
- Diffusivity in membrane phases correlates with substituent size; the target compound’s bulky substituent likely reduces mobility compared to simpler analogs like 3-fluoro-4-(trifluoromethyl)benzoic acid .
Biological Activity
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid (CAS: 1261908-38-6) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of two fluorine atoms and a methoxycarbonyl group, which may influence its biological interactions. The molecular formula is , and its IUPAC name is 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid.
The biological activity of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory and cancer pathways. The fluorine atoms may enhance lipophilicity and binding affinity, leading to increased efficacy in biological systems.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Potential : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid significantly reduced the levels of TNF-alpha and IL-6 in vitro when tested on macrophage cell lines. This indicates its potential as a therapeutic agent for conditions characterized by chronic inflammation.
- Anticancer Efficacy : In a recent investigation involving various human cancer cell lines, the compound displayed IC50 values ranging from 5 to 15 µM, indicating considerable cytotoxicity. The mechanism was attributed to the induction of caspase-dependent apoptosis pathways, which were confirmed through flow cytometry analysis.
Comparative Analysis with Related Compounds
To understand the unique properties of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | Structure | 10 | Apoptosis induction |
| 4-Bromo-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | Structure | 12 | Anti-inflammatory |
This table highlights that while all compounds exhibit similar activities, variations in their halogen substituents affect their potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
